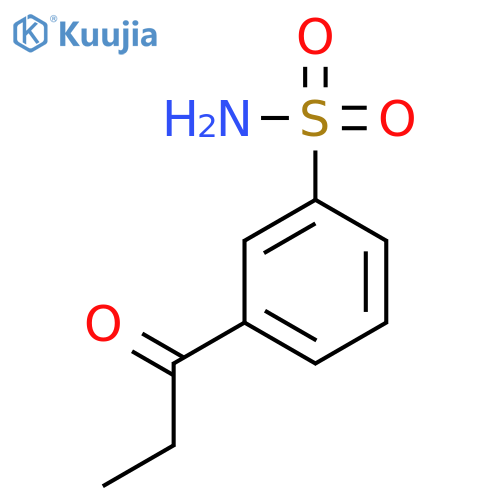Cas no 210826-98-5 (3-propanoylbenzene-1-sulfonamide)

210826-98-5 structure
商品名:3-propanoylbenzene-1-sulfonamide
CAS番号:210826-98-5
MF:C9H11NO3S
メガワット:213.253541231155
MDL:MFCD12801075
CID:1398500
PubChem ID:18461670
3-propanoylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonamide, 3-(1-oxopropyl)-
- 3-propanoylbenzene-1-sulfonamide
- 3-propionylbenzenesulfonamide
- 210826-98-5
- CS-0351121
- EN300-272579
- 3-(1-Oxopropyl)benzenesulfonamide
- SCHEMBL1185507
- DB-182548
-
- MDL: MFCD12801075
- インチ: InChI=1S/C9H11NO3S/c1-2-9(11)7-4-3-5-8(6-7)14(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13)
- InChIKey: SPAVECFGRZAWSI-UHFFFAOYSA-N
- ほほえんだ: CCC(=O)C1=CC(=CC=C1)S(=O)(=O)N
計算された属性
- せいみつぶんしりょう: 213.04603
- どういたいしつりょう: 213.04596439g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 85.6Ų
じっけんとくせい
- PSA: 77.23
3-propanoylbenzene-1-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-272579-1.0g |
3-propanoylbenzene-1-sulfonamide |
210826-98-5 | 95.0% | 1.0g |
$485.0 | 2025-03-20 | |
| Enamine | EN300-272579-5.0g |
3-propanoylbenzene-1-sulfonamide |
210826-98-5 | 95.0% | 5.0g |
$1406.0 | 2025-03-20 | |
| Enamine | EN300-272579-10g |
3-propanoylbenzene-1-sulfonamide |
210826-98-5 | 10g |
$2085.0 | 2023-09-10 | ||
| Enamine | EN300-272579-0.1g |
3-propanoylbenzene-1-sulfonamide |
210826-98-5 | 95.0% | 0.1g |
$427.0 | 2025-03-20 | |
| Enamine | EN300-272579-2.5g |
3-propanoylbenzene-1-sulfonamide |
210826-98-5 | 95.0% | 2.5g |
$949.0 | 2025-03-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421791-500mg |
3-Propionylbenzenesulfonamide |
210826-98-5 | 98% | 500mg |
¥16248 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421791-1g |
3-Propionylbenzenesulfonamide |
210826-98-5 | 98% | 1g |
¥18111 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421791-2.5g |
3-Propionylbenzenesulfonamide |
210826-98-5 | 98% | 2.5g |
¥35499 | 2023-03-01 | |
| Enamine | EN300-272579-0.05g |
3-propanoylbenzene-1-sulfonamide |
210826-98-5 | 95.0% | 0.05g |
$407.0 | 2025-03-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421791-250mg |
3-Propionylbenzenesulfonamide |
210826-98-5 | 98% | 250mg |
¥15542 | 2023-03-01 |
3-propanoylbenzene-1-sulfonamide 関連文献
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
210826-98-5 (3-propanoylbenzene-1-sulfonamide) 関連製品
- 1565-17-9(4-Acetylbenzenesulfonamide)
- 35203-88-4(3-acetylbenzene-1-sulfonamide)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
